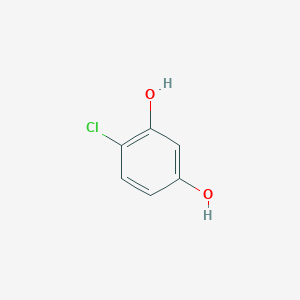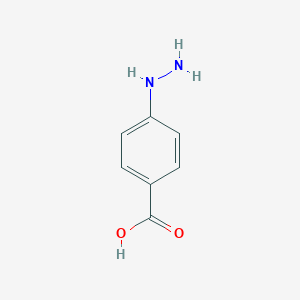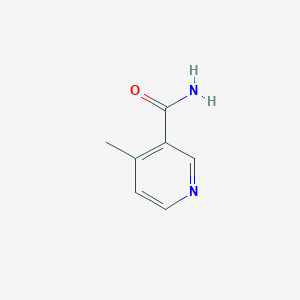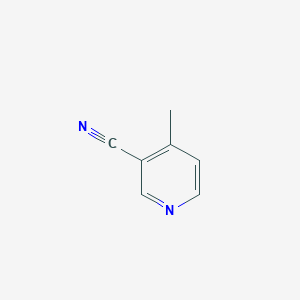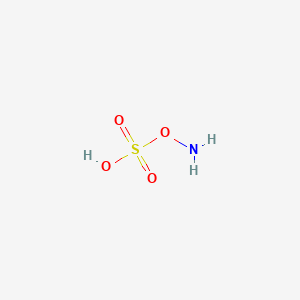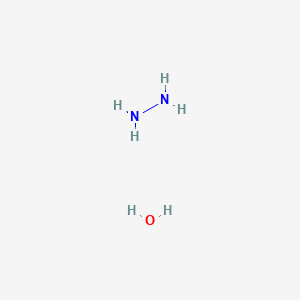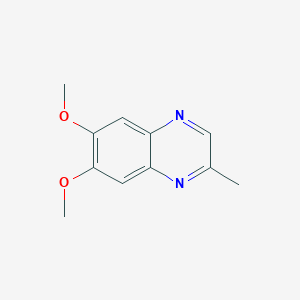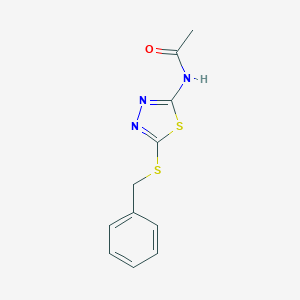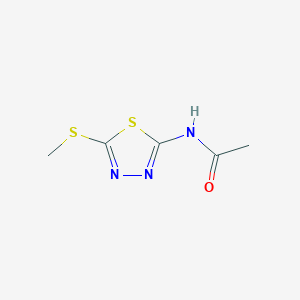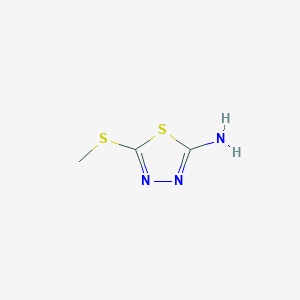
1-Ethyl-1-methylcyclopentane
Descripción general
Descripción
1-Ethyl-1-methylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where one hydrogen atom is replaced by an ethyl group and another by a methyl group. This compound is a colorless liquid with a distinct odor and is primarily used in organic synthesis and as a solvent in various chemical reactions .
Aplicaciones Científicas De Investigación
1-Ethyl-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopentane can be synthesized through several methods, including:
Alkylation of Cyclopentane: This involves the reaction of cyclopentane with ethyl and methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Grignard Reaction: Cyclopentanone can be reacted with ethylmagnesium bromide and methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclopentene derivatives. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-methylcyclopentane involves its interaction with various molecular targets. In chemical reactions, it acts as a hydrophobic solvent, facilitating the dissolution of non-polar compounds. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Cyclopentane: The parent compound, lacking the ethyl and methyl substitutions.
1-Methylcyclopentane: Similar structure but with only a methyl group substitution.
1-Ethylcyclopentane: Similar structure but with only an ethyl group substitution.
Uniqueness: 1-Ethyl-1-methylcyclopentane is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties compared to its analogs. This dual substitution enhances its solubility in non-polar solvents and alters its reactivity in chemical reactions .
Propiedades
IUPAC Name |
1-ethyl-1-methylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYIFNDQBJGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168293 | |
| Record name | Cyclopentane, 1-ethyl-1- methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16747-50-5 | |
| Record name | Cyclopentane, 1-ethyl-1- methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1-ethyl-1- methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are gem-substituted cycloalkanes, and why are they of interest in organic synthesis?
A: Gem-substituted cycloalkanes are cyclic hydrocarbons containing two substituents attached to the same carbon atom within the ring structure. The prefix "gem" stands for geminal, referring to this specific substitution pattern []. These compounds are particularly interesting in organic synthesis for several reasons:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
